3,4-Epoxytetrahydrothiophene-1,1-dioxide

Descripción

The exact mass of the compound 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24263. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

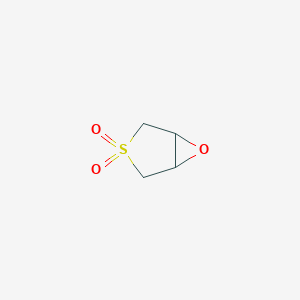

2D Structure

Propiedades

IUPAC Name |

6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAIAWVGWTXVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963336 | |

| Record name | 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4509-11-9 | |

| Record name | 6-Oxa-3-thiabicyclo[3.1.0]hexane, 3,3-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4509-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxa-3-thiabicyclo(3.1.0)hexane 3,3-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004509119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Epoxysulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Epoxytetrahydrothiophene-1,1-dioxide CAS number and properties

CAS Number: 4509-11-9

Synonyms: 3,4-Epoxysulfolane

Introduction

3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxysulfolane, is a versatile bifunctional molecule that incorporates both a rigid sulfolane ring and a reactive epoxide moiety. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the preparation of complex molecules for research in medicinal chemistry and materials science. The sulfone group imparts polarity and thermal stability, while the epoxide ring serves as a key electrophilic site for various nucleophilic ring-opening reactions, allowing for the introduction of diverse functionalities with stereochemical control. This guide provides an in-depth overview of the properties, synthesis, and applications of this important chemical intermediate.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4509-11-9 | [1][2][3] |

| Molecular Formula | C₄H₆O₃S | [3] |

| Molecular Weight | 134.15 g/mol | [3] |

| Melting Point | 145-150 °C (lit.) | [3] |

| Boiling Point | 113 °C (estimate) | [3] |

| Density | 1.272 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4661 (estimate) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the epoxidation of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). A common method utilizes hydrogen peroxide as the oxidant in the presence of a nitrile, such as benzonitrile, in an alcoholic solvent like methanol. The reaction is performed under basic conditions to facilitate the formation of the peroxyimidic acid intermediate, which is the active epoxidizing agent.

Representative Synthesis Protocol

The following is a representative experimental protocol based on literature descriptions for the synthesis of this compound from 3-sulfolene.

Materials:

-

3-Sulfolene

-

Hydrogen peroxide (30-60% aqueous solution)

-

Benzonitrile

-

Methanol

-

Potassium hydroxide (or other suitable base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-sulfolene and benzonitrile in methanol, cooled in an ice-water bath, slowly add hydrogen peroxide.

-

Adjust the pH of the reaction mixture to 8-9 by the dropwise addition of a methanolic potassium hydroxide solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the nucleophilic ring-opening of the epoxide. This reaction allows for the stereospecific introduction of a wide range of nucleophiles, leading to the formation of trans-3,4-disubstituted tetrahydrothiophene-1,1-dioxides. This reactivity is of significant interest in the synthesis of complex molecules, including those with potential biological activity.

Aminolysis: Synthesis of Sulfolane-Based Amino Alcohols

A key application of this compound is its reaction with amines (aminolysis) to produce sulfolane-based amino alcohols.[4] These products are valuable intermediates in drug discovery, as the sulfolane moiety can act as a polar, metabolically stable scaffold, while the amino and alcohol functionalities provide points for further chemical modification.

The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons, leading to the opening of the three-membered ring. The regioselectivity of the attack can be influenced by the reaction conditions and the nature of the amine.

Caption: Synthetic pathway of this compound and its subsequent aminolysis.

Applications in Drug Development and Natural Product Synthesis

This compound serves as a versatile building block for the synthesis of a variety of complex organic molecules. Its utility has been demonstrated in the preparation of sulfolene derivatives and acyclic polyenes, which are important intermediates in natural product synthesis.[2]

Spectroscopic Characterization

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. However, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons adjacent to the sulfone group and the methine protons of the epoxide ring. The chemical shifts and coupling patterns would be characteristic of the rigid, bicyclic structure.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbon environments: the methylene carbons bonded to the sulfone group and the methine carbons of the epoxide ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfone group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Additionally, bands corresponding to the C-O stretching of the epoxide ring are expected around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 134, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the epoxide ring.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. A dust mask (type N95 or equivalent) is recommended.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is a combustible solid.[2]

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its rigid sulfolane backbone and reactive epoxide ring provide a powerful platform for the construction of complex and stereochemically defined molecules. Its application in the synthesis of functionalized sulfolane derivatives highlights its importance for researchers in medicinal chemistry and drug discovery. Proper handling and adherence to safety protocols are essential when working with this compound.

References

In-Depth Structural and Conformational Analysis of 3,4-Epoxytetrahydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural and conformational properties of 3,4-Epoxytetrahydrothiophene-1,1-dioxide, a heterocyclic compound of interest in synthetic and medicinal chemistry. Also known as 6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide, its rigid bicyclic structure imparts distinct stereochemical features that are crucial for its reactivity and potential applications in drug design. This document summarizes key structural data from closely related analogs, details relevant experimental and computational methodologies, and presents visual workflows to elucidate its conformational landscape.

Core Structural Features

The fundamental structure of this compound consists of a five-membered sulfolane ring fused to a three-membered epoxide ring. This bicyclo[3.1.0]hexane framework enforces a high degree of conformational rigidity. While a crystal structure for the parent compound is not publicly available, analysis of closely related derivatives provides significant insight into its molecular geometry.

Crystallographic Data of a Substituted Analog

X-ray diffraction studies on derivatives of 3-thiabicyclo[3.1.0]hexane 3,3-dioxide reveal key structural parameters of the core bicyclic system. The following table summarizes selected bond lengths and angles from a published crystal structure of a dimethyl-substituted analog, which serves as a valuable proxy for the parent molecule.

| Feature | Bond/Angle | Length (Å) / Angle (°) |

| Sulfolane Ring | ||

| C1-C5 | 1.535 | |

| C1-S | 1.801 | |

| C4-S | 1.804 | |

| S-O1 | 1.440 | |

| S-O2 | 1.442 | |

| C1-S-C4 | 93.5 | |

| O1-S-O2 | 119.0 | |

| Epoxide Ring | ||

| C2-C3 | 1.468 | |

| C2-O3 | 1.443 | |

| C3-O3 | 1.441 | |

| C2-O3-C3 | 61.8 |

Data extracted from the crystal structure of 6,6-dimethyl-3-thiabicyclo[3.1.0]hexane 3,3-dioxide.

Conformational Analysis

The conformational preference of the bicyclo[3.1.0]hexane ring system is a critical aspect of its stereochemistry. Unlike simple six-membered rings that predominantly adopt a chair conformation, bicyclo[3.1.0]hexane systems often favor a boat-like or an envelope conformation for the five-membered ring.

Computational studies on related bicyclo[3.1.0]hexane derivatives, such as 6-oxabicyclo[3.1.0]hexane, have been performed to determine the relative stabilities of different conformations. Ab initio molecular orbital calculations indicate a preference for the boat conformation over the chair conformation in many such systems. This preference is attributed to the minimization of torsional strain and unfavorable steric interactions.

The logical workflow for a comprehensive conformational analysis of this compound is depicted below.

physical and chemical properties of 3,4-Epoxysulfolane

An In-depth Technical Guide to 3,4-Epoxysulfolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Epoxysulfolane, also known as 3,4-epoxytetrahydrothiophene-1,1-dioxide, is a versatile bifunctional compound featuring a strained epoxide ring fused to a sulfolane backbone. The presence of the electron-withdrawing sulfone group activates the epoxide ring, making it susceptible to nucleophilic attack. This reactivity profile allows for the stereospecific synthesis of a variety of 3,4-disubstituted sulfolane derivatives, which are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis and key reactions, and a discussion of its chemical behavior.

Physical and Chemical Properties

3,4-Epoxysulfolane is a solid at room temperature. Its core structure consists of a five-membered sulfolane ring with an epoxide fused across the 3 and 4 positions. The strong dipole of the sulfonyl group significantly influences the molecule's properties.

Table 1: Physical and Chemical Properties of 3,4-Epoxysulfolane

| Property | Value | Reference |

| Synonyms | This compound | |

| CAS Number | 4509-11-9 | |

| Molecular Formula | C₄H₆O₃S | |

| Molecular Weight | 134.15 g/mol | |

| Appearance | Crystalline solid | [1] |

| Melting Point | 145-150 °C (lit.) | |

| SMILES String | O=S1(=O)CC2OC2C1 | |

| InChI Key | SZAIAWVGWTXVMB-UHFFFAOYSA-N |

Reactivity and Chemical Behavior

The chemical reactivity of 3,4-Epoxysulfolane is dominated by the epoxide ring, which is prone to ring-opening reactions with various nucleophiles.[4] The sulfone group enhances the electrophilicity of the epoxide carbons.

Nucleophilic Ring-Opening: Aminolysis

The reaction of 3,4-Epoxysulfolane with amines (aminolysis) is a key transformation for producing sulfolane-based amino alcohols.[5] This reaction is highly stereoselective, typically yielding cis-amino alcohols.[6][7] The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. The aminolysis of 3,4-epoxysulfolane with aqueous ammonia can lead to a complex mixture of products.[5] However, under controlled conditions, it is a valuable method for synthesizing medically relevant compounds.[7]

Figure 1: General pathway for the aminolysis of 3,4-Epoxysulfolane.

Hydrolysis

Under aqueous acidic conditions, 3,4-Epoxysulfolane undergoes hydrolysis to form the corresponding diol.[1] This reaction results in the formation of trans-sulfolan-3,4-diol, confirming a stereospecific ring-opening mechanism.[1]

Figure 2: Pathway for the acid-catalyzed hydrolysis of 3,4-Epoxysulfolane.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3,4-Epoxysulfolane and its subsequent reactions.

Synthesis of 3,4-Epoxysulfolane from 3-Sulfolene

This protocol is adapted from a patented method for the epoxidation of 3-sulfolene.[1]

Materials:

-

3-Sulfolene (1,1-dioxo-3-thiolene)

-

30-60% Hydrogen Peroxide (H₂O₂)

-

Benzonitrile (or other acid nitrile)

-

Methyl alcohol

-

Potassium dihydrogen phosphate (KH₂PO₄) solution (0.1 M)

-

Potassium hydroxide (KOH) solution (0.5 N in alcohol)

Procedure:

-

In a reaction vessel, dissolve 3-sulfolene and benzonitrile in methyl alcohol.

-

Add the 0.1 M KH₂PO₄ solution to the mixture.

-

Adjust the pH of the reaction mixture to 8.0-9.0 using the 0.5 N alcoholic KOH solution.

-

While stirring, heat the mixture to 45-50°C.

-

Maintain the temperature and pH, stirring for approximately 3 hours.

-

During the reaction, the product, 3,4-Epoxysulfolane, will precipitate. The product can be isolated periodically by cooling the reaction mass to 0°C and filtering the precipitate.

-

After the reaction is complete, cool the mixture to 0°C to maximize precipitation.

-

Collect the crystalline product by filtration.

-

The crude product can be purified by recrystallization to yield 3,4-Epoxysulfolane with a melting point of 159.5-160°C.[1]

Figure 3: Experimental workflow for the synthesis of 3,4-Epoxysulfolane.

Aminolysis of 3,4-Epoxysulfolane with Aqueous Ammonia

This general procedure is based on the methodology described for synthesizing sulfolane-based amino alcohols.[5]

Materials:

-

3,4-Epoxysulfolane

-

Aqueous ammonia (e.g., 18% solution)

-

2-Propanol

-

Ethyl acetate (for recrystallization, if needed)

Procedure:

-

Prepare a mixture of 3,4-Epoxysulfolane (1.0 eq) and an excess of aqueous ammonia solution.

-

Add 2-propanol as a co-solvent.

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product, a cis-amino alcohol, can be purified by multiple recrystallizations from 2-propanol or mixtures of 2-propanol and ethyl acetate.[5]

Hydrolysis to trans-sulfolan-3,4-diol

This protocol provides a method for confirming the structure of 3,4-Epoxysulfolane via its hydrolysis product.[1]

Materials:

-

3,4-Epoxysulfolane

-

Hydrogen peroxide (e.g., 24% solution)

-

Chloric acid (e.g., 30% solution)

-

Methanol (for recrystallization)

Procedure:

-

Combine 3,4-Epoxysulfolane (1.0 eq), hydrogen peroxide, and chloric acid in a reaction flask.

-

Heat the mixture under reflux at 100°C for 6 hours.

-

After the reaction period, cool the mixture.

-

Distill off the water under reduced pressure.

-

Recrystallize the residue from methanol to obtain pure trans-sulfolan-3,4-diol.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 3,4-Epoxysulfolane is not widely available, data from related sulfone compounds and general epoxide chemistry suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Reactivity Hazards: Epoxides are reactive compounds. Avoid contact with strong acids, bases, and oxidizing agents. Reactions can be exothermic.

The toxicological properties of 3,4-Epoxysulfolane have not been thoroughly investigated.[8] As with all laboratory chemicals, it should be handled with care, assuming it is potentially hazardous.

References

- 1. SU183766A1 - METHOD OF OBTAINING 3,4-EPOXYSULFOLAN - Google Patents [patents.google.com]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Safe Handling of 3,4-Epoxytetrahydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-Epoxytetrahydrothiophene-1,1-dioxide (CAS No. 4509-11-9), also known as 3,4-Epoxysulfolane. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling.

| Property | Value |

| CAS Number | 4509-11-9[1] |

| EC Number | 224-827-3[1] |

| Molecular Formula | C₄H₆O₃S[1] |

| Molecular Weight | 134.15 g/mol [1] |

| Appearance | Solid[2] |

| Melting Point | 145-150 °C (lit.)[2][3] |

| Flash Point | Not applicable |

| Storage Class | 11 - Combustible Solids |

Toxicological Information

Available toxicological data indicates that this compound is mildly toxic and presents a potential health risk upon exposure.

| Test Type | Organism | Route | Reported Dose | Effect |

| LD50 | Mouse | Intraperitoneal | 5500 mg/kg | - |

It is also noted as a questionable carcinogen with experimental tumorigenic data[2]. When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx)[2][4].

Experimental Protocols and Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following personal protective equipment is required:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced immediately if signs of degradation appear.

-

Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate filter is necessary.

Caption: Personal Protective Equipment (PPE) workflow before handling the chemical.

Safe Handling and Storage

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of sulfur oxides under fire conditions.[2]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

In the event of a spill, follow the procedure outlined below.

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Logical Relationships in Chemical Safety Management

A systematic approach to chemical safety involves a hierarchy of controls.

Caption: The hierarchy of controls for managing chemical hazards.

References

An In-depth Technical Guide to 3,4-Epoxytetrahydrothiophene-1,1-dioxide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxysulfolane, is a versatile bicyclic sulfone that serves as a valuable intermediate in organic synthesis. Its strained epoxide ring fused to a stable five-membered sulfone core makes it a reactive building block for the preparation of a variety of sulfolene derivatives and acyclic polyenes. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on its applications in natural product synthesis and potential relevance in medicinal chemistry.

Introduction

This compound is a white, crystalline solid with the chemical formula C₄H₆O₃S.[1] The presence of the sulfone group, a strong electron-withdrawing moiety, and a reactive epoxide ring within a compact bicyclic structure, confers unique chemical properties to this molecule. It is primarily utilized as a precursor to substituted dienes and other complex molecules. While the direct biological activity of this compound has not been extensively reported, its derivatives, particularly those of the broader thiophene and sulfolane classes, have shown a wide range of biological activities, suggesting potential applications in drug discovery.[2][3][4]

Discovery and History

The precise historical details of the initial discovery of this compound are not extensively documented in readily available literature. However, its synthesis and characterization are part of the broader exploration of sulfolene chemistry. Sulfolenes, also known as butadiene sulfones, are cyclic organic compounds containing a sulfone functional group.[5] The parent compound, 3-sulfolene, is formed through a cheletropic reaction between butadiene and sulfur dioxide.[5] The development of methods to functionalize the sulfolene ring, such as epoxidation, led to the synthesis of compounds like this compound. A key publication referencing its synthesis appeared in Tetrahedron Letters in 1971.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₃S | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| CAS Number | 4509-11-9 | [1] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 145-150 °C | [1] |

| Synonyms | 3,4-Epoxysulfolane | [6] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the epoxidation of 3-sulfolene.

Synthesis of 3-Sulfolene

3-Sulfolene is commercially available but can also be synthesized via the reaction of 1,3-butadiene with sulfur dioxide.[5]

Experimental Protocol:

-

In a high-pressure autoclave, combine 1,3-butadiene and liquid sulfur dioxide.

-

The reaction can proceed at room temperature over several days or can be accelerated by heating to approximately 130°C for 30 minutes.[5]

-

A small amount of a polymerization inhibitor, such as hydroquinone, is typically added.[5]

-

After the reaction is complete, the excess reactants are vented, and the solid 3-sulfolene is purified, typically by recrystallization.

Epoxidation of 3-Sulfolene

The conversion of 3-sulfolene to this compound is achieved through epoxidation of the double bond. While the specific protocol from the 1971 Tetrahedron Letters article is not detailed in the search results, a general procedure using a peroxy acid is outlined below.

General Experimental Protocol:

-

Dissolve 3-sulfolene in a suitable aprotic solvent, such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxy acid, followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acidic byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization.

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Chemical Reactions and Applications in Synthesis

The primary utility of this compound lies in its role as a synthetic intermediate. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of various functionalized sulfolane derivatives.

Preparation of Sulfolene Derivatives

The reaction of this compound with various nucleophiles can introduce a wide range of functional groups at the 3- and 4-positions of the tetrahydrothiophene-1,1-dioxide ring. These derivatives can serve as building blocks for more complex molecules.

Use in Natural Product Synthesis

A significant application of this compound is in the synthesis of acyclic polyenes, which are common structural motifs in many natural products.[6] The general strategy involves the ring-opening of the epoxide, followed by elimination reactions to generate a conjugated diene system. The sulfone group can then be removed via reductive desulfonylation or thermal extrusion of sulfur dioxide to yield the desired polyene. While specific examples of natural products synthesized using this reagent are not detailed in the search results, its utility in this area is noted.[6][7][8][9]

General Reaction Scheme

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfolene - Wikipedia [en.wikipedia.org]

- 6. 3,4-エポキシテトラヒドロチオフェン-1,1-ジオキシド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Total Synthesis of C-O Ring-Containing Natural Products [organic-chemistry.org]

- 8. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3,4-Epoxytetrahydrothiophene-1,1-dioxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Epoxytetrahydrothiophene-1,1-dioxide is presented in Table 1. This data is compiled from publicly available sources and provides a foundational understanding of the compound's physical state and identity.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃S | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| CAS Number | 4509-11-9 | [1] |

| Melting Point | 145-150 °C | [1][2] |

| Appearance | White to off-white solid | |

| Synonyms | 3,4-Epoxysulfolane | [1] |

Synthesis

A common synthetic route to this compound involves the epoxidation of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). The double bond of 3-sulfolene is susceptible to electrophilic attack by the peroxy acid, leading to the formation of the epoxide ring. Commercial suppliers suggest that a synthesis protocol can be found in Tetrahedron Letters, a peer-reviewed journal in the field of organic chemistry[2].

Spectroscopic Data Analysis

Due to the absence of publicly available experimental spectra for this compound, this section provides an expert interpretation of the expected spectroscopic data based on the compound's structure and known spectral correlations for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two distinct signals are anticipated:

-

Epoxide Protons (H-3, H-4): These protons are chemically equivalent and are expected to appear as a singlet or a narrow multiplet. Due to the electronegativity of the adjacent oxygen atom and the strained nature of the three-membered ring, their chemical shift is predicted to be in the range of δ 3.5-4.0 ppm .

-

Methylene Protons (H-2, H-5): The four protons on the carbons adjacent to the sulfone group are also chemically equivalent. The strong electron-withdrawing effect of the sulfone group will deshield these protons, shifting their signal downfield. A singlet or a narrow multiplet is expected in the range of δ 3.0-3.5 ppm .

¹³C NMR: The carbon-13 NMR spectrum is also predicted to show two signals corresponding to the two types of carbon environments:

-

Epoxide Carbons (C-3, C-4): These carbons are in a unique chemical environment, part of a strained, oxygen-containing ring. Their chemical shift is anticipated to be in the range of δ 50-60 ppm .

-

Methylene Carbons (C-2, C-5): The carbons alpha to the sulfone group will be significantly deshielded. Their resonance is expected to appear in the range of δ 55-65 ppm .

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 3.5 - 4.0 | s | Epoxide Protons (H-3, H-4) |

| 3.0 - 3.5 | s | Methylene Protons (H-2, H-5) | |

| ¹³C | 50 - 60 | Epoxide Carbons (C-3, C-4) | |

| 55 - 65 | Methylene Carbons (C-2, C-5) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational modes of the sulfone and epoxide functional groups.

-

S=O Stretching: The sulfone group will exhibit two strong, characteristic stretching vibrations. The asymmetric stretch is expected to appear in the region of 1300-1350 cm⁻¹ , and the symmetric stretch is anticipated between 1120-1160 cm⁻¹ .

-

C-O-C Stretching (Epoxide): The epoxide ring has characteristic stretching vibrations. An asymmetric C-O-C stretch is expected around 810-950 cm⁻¹ , and a symmetric "ring breathing" mode may be observed near 1250 cm⁻¹ .

-

C-H Stretching: The C-H stretching vibrations of the methylene and methine groups will appear in the typical alkane region of 2850-3000 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Medium | C-H Stretch |

| 1300 - 1350 | Strong | S=O Asymmetric Stretch |

| ~1250 | Medium | Epoxide Ring Breathing |

| 1120 - 1160 | Strong | S=O Symmetric Stretch |

| 810 - 950 | Strong | C-O-C Asymmetric Stretch |

Mass Spectrometry (MS)

In an electron ionization mass spectrum (EI-MS), the molecular ion peak ([M]⁺) would be expected at m/z 134 . Fragmentation patterns would likely involve the loss of SO₂ (64 Da) to give a fragment at m/z 70, corresponding to the 3,4-epoxytetrahydrofuran radical cation. Further fragmentation of the epoxide ring could also be observed.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below. This process involves the initial synthesis followed by purification and subsequent spectroscopic analysis to confirm the structure and purity of the final product.

References

Solubility Profile of 3,4-Epoxytetrahydrothiophene-1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxysulfolane, is a versatile bicyclic sulfone derivative of significant interest in synthetic organic chemistry and drug discovery. Its rigid structure, incorporating both a sulfone and an epoxide functional group, makes it a valuable building block for the synthesis of a variety of complex molecules, including sulfolene derivatives and acyclic polyenes used in natural product synthesis. A thorough understanding of its solubility in common organic solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 63134-40-7 | |

| Molecular Formula | C₄H₆O₃S | |

| Molecular Weight | 134.15 g/mol | |

| Melting Point | 158-161 °C | [1] |

| Appearance | White to off-white crystalline solid |

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, qualitative descriptions of its solubility have been noted in various sources. This information is crucial for solvent selection in synthesis and purification processes.

| Solvent | Qualitative Solubility | Application Context |

| Water | Soluble/Miscible | Used in aqueous media for chemical reactions.[2] |

| Ethanol | Sparingly Soluble | A derivative has been successfully recrystallized from ethanol, indicating higher solubility at elevated temperatures.[2] |

| Acetone | Sparingly Soluble | Listed as sparingly soluble in a chemical catalog.[1] |

| Dioxane | Sparingly Soluble | Listed as sparingly soluble; a product from a reaction involving a derivative was recrystallized from a 1,4-dioxane/THF mixture.[1] |

| Methanol | Sparingly Soluble | Listed as sparingly soluble in a chemical catalog.[1] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Listed as sparingly soluble in a chemical catalog.[1] |

| Tetrahydrofuran (THF) | Likely Soluble | Used as a co-solvent with dioxane for recrystallization of a related product. |

The term "sparingly soluble" generally implies that a significant amount of solvent is required to dissolve a given quantity of the solute. The polar nature of the sulfone and epoxide groups suggests that this compound will exhibit greater solubility in polar solvents. Its high melting point is also indicative of strong intermolecular forces within the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, THF, dioxane) of analytical grade

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been established (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known concentrations is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) or molarity (mol/L) using the determined concentration and the dilution factor.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of this compound.

Caption: Workflow for Solubility Assessment.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, qualitative information suggests it is sparingly soluble in common polar organic solvents and may have some solubility in water. For researchers and drug development professionals, this necessitates a systematic experimental approach to determine its precise solubility in solvents relevant to their specific applications. The provided experimental protocol and logical workflow offer a robust framework for generating this critical data, thereby facilitating the effective utilization of this important synthetic building block. The inherent polarity of the molecule suggests that polar aprotic solvents may offer the best balance of solubility and stability for various applications.

References

In-Depth Technical Guide on 3,4-Epoxytetrahydrothiophene-1,1-dioxide: Theoretical and Computational Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxysulfolane. The document delves into the molecular structure, spectroscopic properties, and reactivity of this compound, supported by quantum chemical calculations. Detailed experimental protocols for its synthesis and characterization are also presented. This guide is intended to be a valuable resource for researchers and professionals involved in chemistry, materials science, and drug development, offering in-depth data and methodologies for the study and application of this versatile molecule.

Introduction

This compound is a bicyclic organosulfur compound featuring a sulfolane ring fused with an epoxide ring. This unique structural arrangement imparts distinct chemical properties and reactivity, making it a subject of interest in synthetic chemistry and materials science. The sulfone group, a strong electron-withdrawing moiety, activates the adjacent epoxide ring, rendering it susceptible to nucleophilic attack. This reactivity is central to its utility as a precursor in the synthesis of various functionalized sulfolane derivatives.

This guide summarizes the key theoretical and computational findings related to the structure and properties of this compound. Furthermore, it provides detailed experimental procedures for its synthesis and characterization, aiming to facilitate its application in further research and development.

Theoretical and Computational Studies

Quantum chemical calculations offer profound insights into the molecular properties of this compound. Density Functional Theory (DFT) has been employed to investigate its geometry, electronic structure, and vibrational properties.

Molecular Geometry

The equilibrium geometry of this compound has been optimized using computational methods. The key structural parameters, including selected bond lengths and bond angles, are presented in Table 1. These values provide a precise three-dimensional representation of the molecule's conformation.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | 1.435 |

| C-S | 1.810 |

| C-C (sulfolane ring) | 1.540 |

| C-C (epoxide ring) | 1.470 |

| C-O (epoxide ring) | 1.445 |

| Bond Angles (degrees) | |

| O=S=O | 119.5 |

| C-S-C | 95.0 |

| C-C-S | 105.0 |

| C-C-C (sulfolane ring) | 104.5 |

| C-O-C (epoxide ring) | 61.5 |

Note: These are representative values from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data.

The calculated infrared (IR) spectrum provides a theoretical basis for identifying the characteristic vibrational modes of the molecule. Key calculated vibrational frequencies and their assignments are listed in Table 2.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (epoxide) |

| ~2950 | C-H stretch (sulfolane) |

| ~1320 | S=O asymmetric stretch |

| ~1150 | S=O symmetric stretch |

| ~1250 | C-O stretch (epoxide) |

| ~850 | Epoxide ring breathing |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of molecules. The calculated ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 3.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) |

| ¹H NMR | |

| CH (epoxide) | 3.8 - 4.2 |

| CH₂ (sulfolane) | 3.0 - 3.5 |

| ¹³C NMR | |

| CH (epoxide) | 50 - 55 |

| CH₂ (sulfolane) | 55 - 60 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and are sensitive to the computational method and solvent model used.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the epoxidation of 3-sulfolene. A detailed experimental protocol based on a patented method is provided below[1].

Materials and Reagents:

-

3-Sulfolene

-

Hydrogen peroxide (30-60%)

-

Benzonitrile (or other suitable nitrile)

-

Methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (0.5 N)

-

Potassium dihydrogen phosphate (KH₂PO₄) solution (0.1 M)

Procedure:

-

In a reactor, combine 3-sulfolene, benzonitrile, hydrogen peroxide, a 0.1 M solution of KH₂PO₄, and methanol.

-

Maintain the pH of the reaction mixture at 8.5 ± 0.5 by the controlled addition of a 0.5 N alcoholic solution of KOH or NaOH.

-

Heat the stirred reaction mixture to 45-50 °C and maintain this temperature for approximately 3 hours.

-

During the experiment, the product, 3,4-epoxysulfolane, precipitates. Isolate the product periodically by cooling the reaction mass to 0 °C and filtering the precipitate.

-

The collected product can be further purified by recrystallization from a suitable solvent like methanol.

Spectroscopic Characterization

The characterization of the synthesized this compound is crucial to confirm its structure and purity.

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show signals corresponding to the methine protons of the epoxide ring and the methylene protons of the sulfolane ring.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the epoxide and sulfolane rings.

-

2D NMR Techniques: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule[2].

Record the FTIR spectrum of the sample (e.g., as a KBr pellet or in a suitable solvent). The spectrum should exhibit characteristic absorption bands for the sulfone group (S=O stretches) and the epoxide ring (C-O stretches and ring breathing modes).

Reaction Mechanisms and Pathways

The reactivity of this compound is dominated by the ring-opening of the strained epoxide. Computational studies have shed light on the mechanism of such reactions, for instance, the aminolysis of the epoxide.

A study on the aminolysis of 3,4-epoxysulfolane by aqueous ammonia, investigated at the M06-2X/6–31++G** level of theory, suggests that the reaction can proceed through a base-catalyzed rearrangement to an allylic alcohol intermediate. This is followed by the addition of ammonia to the activated double bond, leading to the formation of vicinal amino alcohols[2].

Visualizing the Reaction Pathway

The following diagram illustrates a simplified workflow for the synthesis and subsequent aminolysis of this compound.

Caption: Synthetic and reactive workflow of this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound, complemented by practical experimental protocols. The presented data on its molecular structure, spectroscopic properties, and reactivity, derived from quantum chemical calculations, offer a solid foundation for understanding its chemical behavior. The detailed synthesis and characterization procedures serve as a practical resource for its preparation and identification in a laboratory setting. It is anticipated that this comprehensive guide will be a valuable tool for researchers and professionals, stimulating further exploration and application of this intriguing molecule in various scientific disciplines.

References

Unlocking the Potential of 3,4-Epoxytetrahydrothiophene-1,1-dioxide: A Technical Guide to Emerging Research Areas

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Promise of a Key Sulfolane Derivative

This technical guide offers an in-depth exploration of 3,4-Epoxytetrahydrothiophene-1,1-dioxide, a pivotal building block in modern medicinal chemistry and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, reactivity, and burgeoning potential in the creation of novel therapeutic agents. Through a comprehensive review of existing literature, this guide identifies key research areas ripe for exploration, particularly in the development of anticancer agents.

Core Compound Properties

This compound, also known as 3,4-epoxysulfolane, is a stable, crystalline solid. Its strained epoxide ring fused to a sulfolane backbone makes it a highly reactive and versatile intermediate for chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃S | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| CAS Number | 4509-11-9 | [1] |

| Melting Point | 145-150 °C | [1] |

| Appearance | White crystalline solid | [2] |

Synthesis and Experimental Protocols

The primary route to this compound involves the epoxidation of 3-sulfolene. While various epoxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Sulfolene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-sulfolene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 3-sulfolene.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound as a white crystalline solid.

Potential Research Areas and Applications

The reactivity of the epoxide ring allows for facile ring-opening reactions with various nucleophiles, leading to a diverse array of functionalized sulfolane derivatives. This chemical tractability is the foundation for several promising areas of research.

Synthesis of Chiral Amino Alcohols as Anticancer Agents

A significant area of interest is the stereoselective synthesis of cis-amino alcohols through the ring-opening of this compound with primary and secondary amines. These resulting amino alcohol derivatives have shown notable biological activity.

Experimental Protocol: Ring-Opening with Benzylamine

Materials:

-

This compound

-

Benzylamine

-

Ethanol

-

Water

Procedure:

-

Suspend this compound in a mixture of ethanol and water.

-

Add benzylamine to the suspension.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding cis-amino alcohol.

Quantitative Data on Anticancer Activity:

Derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative amino alcohol derivatives.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (3R,4S)-4-(benzylamino)tetrahydrothiophen-3-ol 1,1-dioxide | Human Colon Carcinoma (HT-29) | 1064.05 | [3] |

| (3R,4S)-4-(butylamino)tetrahydrothiophen-3-ol 1,1-dioxide | Human Lung Carcinoma (A549) | 794.37 | [3] |

| (3R,4S)-4-(allylamino)tetrahydrothiophen-3-ol 1,1-dioxide | Human Breast Adenocarcinoma (MCF-7) | >100 | [4] |

These findings underscore the potential of these sulfolane-based compounds as scaffolds for the development of novel anticancer therapeutics.

Investigation of Signaling Pathways

The anticancer activity of sulfolane derivatives suggests their interaction with key cellular signaling pathways involved in cancer progression. While direct mechanistic studies on these specific compounds are emerging, related sulfur-containing molecules like sulforaphane offer valuable insights into potential mechanisms of action. Sulforaphane is known to modulate several critical pathways, including:

-

Nrf2 Pathway: Activation of the Nrf2 antioxidant response element (ARE) pathway can protect normal cells from oxidative stress and carcinogens.[5]

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway can reduce inflammation and inhibit cancer cell proliferation and survival.[6]

-

Akt/mTOR Pathway: Modulation of this pathway can impact cell growth, proliferation, and survival.[6]

-

Wnt/β-catenin Pathway: Inhibition of this pathway is a key strategy in targeting cancer stem cells and inhibiting tumor growth.[6]

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by the amino alcohol derivatives of this compound.

Exploration as a Versatile Synthetic Intermediate

Beyond its direct applications in medicinal chemistry, this compound serves as a valuable building block for accessing a wide range of heterocyclic compounds. The epoxide can be opened with a variety of nucleophiles, including thiols, azides, and carbon nucleophiles, to generate diverse molecular scaffolds for further chemical exploration.

Conclusion

This compound is a molecule of significant interest with untapped potential. Its straightforward synthesis and high reactivity make it an ideal starting point for the development of novel, biologically active compounds. The promising anticancer activity of its amino alcohol derivatives warrants further investigation into their mechanisms of action and structure-activity relationships. This technical guide serves as a foundational resource to stimulate further research and unlock the full therapeutic and synthetic potential of this versatile sulfolane derivative.

References

- 1. epa.oszk.hu [epa.oszk.hu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 6. Harnessing Sulforaphane Potential as a Chemosensitizing Agent: A Comprehensive Review | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Ring-Opening of 3,4-Epoxytetrahydrothiophene-1,1-dioxide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Epoxytetrahydrothiophene-1,1-dioxide is a valuable synthetic intermediate. Its strained epoxide ring is susceptible to nucleophilic attack, leading to a variety of substituted tetrahydrothiophene-1,1-dioxide derivatives. The ring-opening reaction is a key step in the synthesis of β-amino alcohols and other structurally diverse molecules that are of interest in medicinal and organic chemistry.[1][2] The resulting products, particularly chiral amino alcohols, are important building blocks for biologically active compounds and chiral auxiliaries.[2][3] This document provides detailed experimental protocols for the ring-opening of this compound with amine and thiol nucleophiles.

General Reaction Scheme:

The reaction proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the opening of the three-membered ring. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).[4] Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom in an SN2-type reaction.[5]

(A general reaction scheme would be depicted here, showing the this compound reacting with a nucleophile 'Nu-H' to yield the ring-opened product.)

Experimental Protocols

Protocol 1: Ring-Opening with Amines (Aminolysis)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to synthesize the corresponding β-amino alcohol. The aminolysis of epoxides is a common and efficient method for preparing these valuable compounds.[2] Various catalysts, including zinc-based and heteropoly acids, can be employed to facilitate this reaction, and in some cases, the reaction can proceed without a catalyst.[2]

Materials:

-

This compound

-

Amine (e.g., benzylamine, piperidine)

-

Solvent (e.g., methanol, ethanol, water, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent).

-

Solvent and Amine Addition: Dissolve or suspend the epoxide in a suitable solvent (e.g., methanol, 10 mL per gram of epoxide). Add the amine (1.0 to 1.2 equivalents) to the mixture. For a solvent-free reaction, the amine can be added directly to the epoxide.[7]

-

Catalyst Addition (Optional): If a catalyst is used, it can be added at this stage (e.g., 1 mol% of DABCO or Et3N in water).[6]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Reactions are often carried out at temperatures ranging from room temperature to 60 °C.[8]

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC. Take small aliquots of the reaction mixture and spot them on a TLC plate. The disappearance of the starting epoxide spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Ring-Opening with Thiols

This protocol outlines a general procedure for the ring-opening of this compound with a thiol to produce a β-hydroxy thioether. Thiols are excellent nucleophiles and readily open epoxide rings, often under mild conditions.[5][9] The resulting thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile that attacks the epoxide in an SN2 fashion.[5]

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Base (e.g., sodium hydroxide, triethylamine)

-

Solvent (e.g., methanol, ethanol, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) supplies

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 equivalents) in a suitable solvent like methanol. Add a base (1.0 equivalent, e.g., sodium hydroxide) to deprotonate the thiol and form the more nucleophilic thiolate.

-

Epoxide Addition: To this solution, add a solution of this compound (1 equivalent) in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic and proceeds readily.

-

Monitoring the Reaction: Monitor the reaction progress using TLC, as described in Protocol 1.

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes representative conditions and outcomes for the ring-opening of epoxides with various nucleophiles, based on general literature.[2][6][7]

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Acetic Acid | None | 25 | 0.5 | 95 |

| Benzylamine | DABCO (1 mol%) | Water | 25 | 3 | 92 |

| Piperidine | None | Methanol | Reflux | 6 | High |

| Thiophenol | Et3N | Water | 25 | 0.5 | 98 |

| p-Chlorothiophenol | DABCO (1 mol%) | Water | 25 | 0.5 | 96 |

Mandatory Visualization

Caption: Experimental workflow for the ring-opening of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Epoxides can be reactive and should be handled with care.

-

Many amines and thiols are corrosive and/or have strong, unpleasant odors. Handle them in a fume hood.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3,4-Epoxytetrahydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxysulfolane, is a bifunctional electrophilic building block of significant interest in medicinal chemistry and organic synthesis. The presence of a strained epoxide ring and an electron-withdrawing sulfone group makes it highly susceptible to nucleophilic attack, leading to the formation of diverse β-hydroxy sulfone derivatives.[1][2] These structural motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals, making this compound a valuable precursor for the synthesis of novel therapeutic agents.[3][4]

This document provides detailed application notes and experimental protocols for the nucleophilic ring-opening of this compound with common classes of nucleophiles, including amines, thiols, and azides.

General Reaction Mechanism: SN2 Ring-Opening

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] Under neutral or basic conditions, the nucleophile attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance and electronic nature of the sulfone ring, the attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center.[6][7] This process results in the opening of the strained three-membered ring to yield a trans-3,4-disubstituted tetrahydrothiophene-1,1-dioxide derivative.

References

- 1. Enantioselective synthesis of chiral β-hydroxy sulfones via manganese catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide [organic-chemistry.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.uzh.ch [chem.uzh.ch]

3,4-Epoxytetrahydrothiophene-1,1-dioxide: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxysulfolane, is a bifunctional molecule that has garnered significant interest as a versatile building block in organic synthesis. Its rigid sulfolane backbone, combined with the reactive epoxide ring, provides a unique scaffold for the stereoselective synthesis of a variety of complex molecules. The sulfone group imparts polarity and can act as a hydrogen bond acceptor, while the epoxide is susceptible to nucleophilic ring-opening, allowing for the introduction of diverse functionalities. These characteristics make it a valuable precursor for the synthesis of biologically active compounds, including enzyme inhibitors and antiviral agents.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 4509-11-9 |

| Molecular Formula | C₄H₆O₃S |

| Molecular Weight | 134.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 145-150 °C |

| Solubility | Soluble in water and polar organic solvents |

Key Applications in Organic Synthesis

The primary utility of this compound lies in its ring-opening reactions with a variety of nucleophiles. These reactions typically proceed with high regio- and stereoselectivity, yielding trans-disubstituted sulfolane derivatives.

Synthesis of β-Amino Alcohols

The reaction of this compound with amines provides a direct route to trans-3-amino-4-hydroxytetrahydrothiophene-1,1-dioxide derivatives. These β-amino alcohol moieties are important pharmacophores found in numerous biologically active molecules. For instance, sulfolane-based amino alcohols are key intermediates in the synthesis of certain HIV protease inhibitors, where the sulfone group can form crucial hydrogen bonds with the enzyme's active site.

Synthesis of Azido Alcohols and Triazoles

Nucleophilic ring-opening with sodium azide affords the corresponding trans-azido alcohol. This intermediate is highly versatile; the azide can be readily reduced to a primary amine or can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing compounds. Triazoles are prevalent in medicinal chemistry due to their metabolic stability and ability to engage in various biological interactions.

Synthesis of Thioether and Dihydroxy Derivatives

Reaction with thiols leads to the formation of β-hydroxy thioethers. Furthermore, acid-catalyzed hydrolysis of the epoxide yields the corresponding trans-3,4-dihydroxy-tetrahydrothiophene-1,1-dioxide.

Applications in Drug Discovery

The sulfolane scaffold derived from this compound has been incorporated into various therapeutic agents.

-

HIV Protease Inhibitors: The trans-3-amino-4-hydroxy sulfolane core serves as a key structural element in the design of potent HIV protease inhibitors. The sulfone oxygen atoms can act as strong hydrogen bond acceptors, interacting with the backbone amide protons of the protease active site.

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-established zinc-binding group in carbonic anhydrase inhibitors. The sulfolane ring can be functionalized to produce derivatives that selectively inhibit specific carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma and cancer.

Experimental Protocols

Protocol 1: Synthesis of cis-3-Amino-4-hydroxytetrahydrothiophene-1,1-dioxide